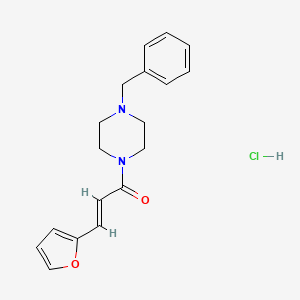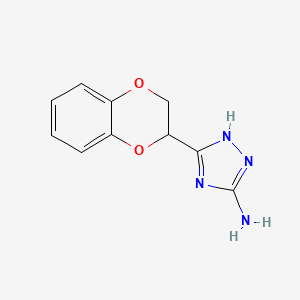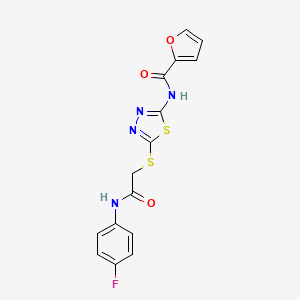![molecular formula C16H9Cl3OS B2840264 (3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one CAS No. 866143-74-0](/img/structure/B2840264.png)
(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one is a synthetic organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of a thiochromenone core structure substituted with chlorine atoms and a dichlorophenylmethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the condensation of 6-chlorothiochromen-4-one with 2,4-dichlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiochroman derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiochroman derivatives.
Substitution: Substituted thiochromenones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar dichlorophenyl structure.
4-Iodobenzoic acid: Another compound with halogen substitution on the phenyl ring.
Uniqueness
(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to its thiochromenone core structure and the specific arrangement of chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3OS/c17-11-3-4-15-13(6-11)16(20)10(8-21-15)5-9-1-2-12(18)7-14(9)19/h1-7H,8H2/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWLCGIMPXUIMY-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(S1)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=C(S1)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2840182.png)
![(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2840186.png)

![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)
![4-(6-Methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)-1-phenethylpiperazine-2,6-dione](/img/structure/B2840191.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2840193.png)
![4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE](/img/structure/B2840196.png)
![4-ethyl-N-(3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840199.png)
![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)
![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)
![ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840203.png)

